molecular formula C5H7BrN2O2 B1619092 5-Bromo-1-methyldihydropyrimidine-2,4(1h,3h)-dione CAS No. 6306-81-6

5-Bromo-1-methyldihydropyrimidine-2,4(1h,3h)-dione

Cat. No. B1619092
CAS RN: 6306-81-6
M. Wt: 207.03 g/mol
InChI Key: XFSLGQCCNDHVAV-UHFFFAOYSA-N
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Description

5-Bromo-1-methyldihydropyrimidine-2,4(1h,3h)-dione, also known as Br-DMH-PMD, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and has a molecular formula of C5H6BrN2O2.

Scientific Research Applications

Microwave-Assisted Synthesis and Antimicrobial Evaluation

Bromination of certain precursors, including dihydropyrimidine derivatives, facilitates the synthesis of novel spiro derivatives. These compounds, synthesized under microwave-assisted conditions, have shown potential antimicrobial activities. This approach not only improves reaction yields but also reduces environmental impact due to the closed-system reactions, highlighting the compound's role in developing new antimicrobial agents (Faty, Rashed, & Youssef, 2015).

Catalytic System for Synthesis Enhancement

The compound has been used in conjunction with catalytic systems to efficiently synthesize dihydropyrimidin-2(1H)-ones and hydroquinazoline-2,5-diones under solvent-free conditions. This showcases its utility in facilitating reactions that yield high-productivity compounds, potentially useful in various chemical and pharmaceutical applications (Kefayati, Asghari, & Khanjanian, 2012).

Anticancer Activity Studies

A derivative of 5-Bromo-1-methyldihydropyrimidine-2,4(1H,3H)-dione has been synthesized and evaluated for its anticancer activity. The compound demonstrated significant anticarcinogenic properties against certain cancer cell lines, showcasing its potential as a basis for developing new anticancer agents (Miao, Yan, & Zhao, 2010).

Synthesis of Novel Heterocyclic Compounds

Research has focused on using the compound for the synthesis of novel heterocyclic derivatives with potential biological activities. This includes the efficient synthesis of dihydropyrimidine-2,4,5(3H)-triones and tetrahydro-2-thioxopyrimidine-4,5-diones, highlighting the compound's versatility in generating biologically relevant molecules (Mehrabi & Alizadeh-bami, 2015).

Regioselective Synthesis

The compound has been instrumental in studies focusing on regioselective synthesis, demonstrating its utility in creating specific structural motifs with high precision. This is particularly relevant in the synthesis of pyrimidine derivatives, where regioselectivity can significantly impact the biological activity and properties of the synthesized compounds (Doulah et al., 2014).

properties

IUPAC Name

5-bromo-1-methyl-1,3-diazinane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2O2/c1-8-2-3(6)4(9)7-5(8)10/h3H,2H2,1H3,(H,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFSLGQCCNDHVAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C(=O)NC1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00285496
Record name MLS002608357
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00285496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-methyldihydropyrimidine-2,4(1h,3h)-dione

CAS RN

6306-81-6
Record name MLS002608357
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002608357
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00285496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-BROMO-5,6-DIHYDRO-1-METHYLURACIL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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